molecular formula C14H17N3O5 B13057382 ethyl N-[(Z)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]but-2-enoyl]carbamate

ethyl N-[(Z)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]but-2-enoyl]carbamate

Cat. No.: B13057382
M. Wt: 307.30 g/mol
InChI Key: KIZCSAMAYKLUOD-VNAOIOOSSA-N
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Description

Ethyl N-[(Z)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]but-2-enoyl]carbamate is a complex organic compound characterized by its unique structural features. This compound contains a diazenyl group, a hydroxy group, and a methoxyphenyl group, making it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(Z)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]but-2-enoyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Diazotization: The process begins with the diazotization of 4-methoxyaniline to form the corresponding diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a suitable β-keto ester to form the diazenyl intermediate.

    Hydrolysis and Esterification: The intermediate undergoes hydrolysis followed by esterification to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(Z)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]but-2-enoyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The diazenyl group can be reduced to form the corresponding amine.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (RNH2) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl N-[(Z)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]but-2-enoyl]carbamate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its chromophoric properties.

Mechanism of Action

The mechanism of action of ethyl N-[(Z)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]but-2-enoyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound’s structural features allow it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Ethyl N-[(Z)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]but-2-enoyl]carbamate can be compared with other similar compounds, such as:

    Ethyl 4-hydroxy-3-methoxycinnamate: Similar in structure but lacks the diazenyl group.

    Methyl 4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenylcarbamate: Contains a similar carbamate structure but differs in the substituents on the phenyl ring.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H17N3O5

Molecular Weight

307.30 g/mol

IUPAC Name

ethyl N-[(Z)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]but-2-enoyl]carbamate

InChI

InChI=1S/C14H17N3O5/c1-4-22-14(20)15-13(19)12(9(2)18)17-16-10-5-7-11(21-3)8-6-10/h5-8,18H,4H2,1-3H3,(H,15,19,20)/b12-9-,17-16?

InChI Key

KIZCSAMAYKLUOD-VNAOIOOSSA-N

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C(\C)/O)/N=NC1=CC=C(C=C1)OC

Canonical SMILES

CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)OC

Origin of Product

United States

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